molecular formula C11H19ClN4 B3229588 1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride CAS No. 1289384-67-3

1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride

Cat. No.: B3229588
CAS No.: 1289384-67-3
M. Wt: 242.75 g/mol
InChI Key: DKNDKFBUMCAFKG-UHFFFAOYSA-N
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Description

1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride is a piperidine derivative featuring a pyrazine ring linked via an ethyl group to the piperidine scaffold. As a hydrochloride salt, it likely exhibits enhanced solubility and stability compared to its free base form.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-pyrazin-2-ylethyl)piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.ClH/c1-9(11-7-13-4-5-14-11)15-6-2-3-10(12)8-15;/h4-5,7,9-10H,2-3,6,8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNDKFBUMCAFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCCC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289384-67-3
Record name 3-Piperidinamine, 1-[1-(2-pyrazinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289384-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride involves several steps. One common synthetic route includes the reaction of pyrazine-2-carboxylic acid with ethylamine to form an intermediate, which is then reacted with piperidine under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This method also ensures better control over reaction conditions and product purity .

Chemical Reactions Analysis

1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce various alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural differentiator is the pyrazine-ethyl substituent. Below is a comparative analysis with analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine HCl Pyrazin-2-yl-ethyl Not explicitly provided (inferred: C₁₁H₁₈ClN₅) ~272.75 (estimated) Pyrazine ring (two nitrogen atoms) enhances hydrogen bonding potential.
1-[1-(3-Chlorophenyl)ethyl]-piperidin-3-amine HCl 3-Chlorophenyl-ethyl C₁₃H₁₈Cl₂N₂ 275.22 Chlorophenyl group increases lipophilicity; potential for halogen bonding.
1-(4-Chloro-benzyl)-piperidin-3-ylamine HCl 4-Chlorobenzyl C₁₂H₁₆Cl₂N₂ 261.19 Benzyl group improves membrane permeability; chloro substituent modulates electron density.
1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylamine HCl 6-Chloro-pyrimidin-4-yl C₉H₁₄Cl₂N₄ 249.14 Pyrimidine ring (two nitrogen atoms) may confer nucleobase-like interactions.
HBK-14 (2-methoxyphenylpiperazine derivative) 2-Methoxyphenyl + phenoxy C₂₂H₂₉ClN₂O₃ 422.93 Methoxy group enhances solubility; phenoxy chain extends hydrophobic interactions.


Key Observations:

  • Pyrazine vs. This could influence receptor binding specificity .
  • In contrast, the pyrazine-ethyl group balances hydrophilicity and aromaticity.
  • Molecular Weight : The target compound’s estimated MW (~272.75) aligns with CNS-active drugs, which typically fall below 500 Da .

Pharmacological and Functional Insights

While direct activity data for the target compound are unavailable, analogs provide clues:

  • Tapentadol Hydrochloride (): A µ-opioid receptor agonist and norepinephrine reuptake inhibitor. Structural parallels (piperidine core) suggest the target compound may interact with similar targets.
  • HBK Series (): 2-Methoxyphenylpiperazine derivatives exhibit affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors. The pyrazine-ethyl group in the target compound may mimic these interactions but with altered selectivity due to nitrogen positioning.
  • Chlorphenoxamine Hydrochloride (): An antihistamine with a piperidine backbone. Substituent variations (e.g., pyrazine vs. diphenylmethane) could shift activity from antihistaminic to neuromodulatory.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride?

The synthesis typically involves:

  • Coupling reactions : Pyrazine derivatives are coupled with piperidine precursors via nucleophilic substitution or reductive amination.
  • Salt formation : Conversion to the hydrochloride salt improves solubility and stability .
  • Purification : Techniques like column chromatography or recrystallization ensure high purity. Optimization may involve adjusting reaction temperatures, solvent polarity (e.g., ethanol/water mixtures), and catalyst selection (e.g., palladium for cross-coupling) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the piperidine ring substitution and pyrazine-ethyl linkage.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity using reverse-phase columns (C18) with mobile phases like acetonitrile/ammonium acetate buffer .

Q. How does the hydrochloride salt form influence solubility and formulation in aqueous systems?

The hydrochloride salt enhances water solubility due to ionic dissociation, critical for in vitro assays (e.g., receptor binding studies). Solubility can be further optimized using co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.
  • Molecular docking : Simulates binding affinities with receptors (e.g., GPCRs) using software like AutoDock Vina.
  • MD simulations : Assess stability of ligand-receptor complexes over time .

Q. What experimental approaches are used to study its interactions with biological targets (e.g., enzymes, ion channels)?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.
  • Fluorescence polarization : Quantifies competitive displacement of labeled ligands.
  • Patch-clamp electrophysiology : Evaluates ion channel modulation in neuronal models .

Q. How does structural variation (e.g., halogen substitution) impact stability and bioactivity compared to analogs?

  • Halogenation : Introducing chlorine or fluorine at the pyrazine ring increases metabolic stability but may reduce solubility.
  • Positional isomerism : Moving the amine group from the 3- to 4-position on the piperidine ring alters receptor selectivity (e.g., σ1 vs. σ2 receptors) .

Q. What methodologies resolve contradictions in reported data (e.g., conflicting IC₅₀ values across studies)?

  • Meta-analysis : Pool data from multiple studies, adjusting for variables like assay pH, temperature, and cell line heterogeneity.
  • Standardized protocols : Use reference compounds (e.g., known inhibitors) to calibrate assays and minimize inter-lab variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride
Reactant of Route 2
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1-(1-Pyrazin-2-yl-ethyl)-piperidin-3-ylamine hydrochloride

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